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molecular formula C7H4ClNO3 B089680 3-Nitrobenzoyl chloride CAS No. 121-90-4

3-Nitrobenzoyl chloride

Cat. No. B089680
M. Wt: 185.56 g/mol
InChI Key: NXTNASSYJUXJDV-UHFFFAOYSA-N
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Patent
US05412066

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed 3-nitrobenzoyl chloride (28 g, 0.15 mol), bromobenzene (130 g, 0.83 mol), and aluminum chloride (22 g, 0.16 mol). The mixture was heated for 3 h at 100° C., then cooled to room temperature and stirred for an additional 16 h. The mixture was poured into 1 L of acidic (HCl) ice water, and the organics were extracted using methylene chloride, dried over magnesium sulfate, and the solvents were removed under reduced pressure to yield a yellow powder. Recrystallization from acetone afforded 42.1 g (90% yield) of white crystals: m.p. 104°-105° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([C:7]([C:6]2[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[O:8])=[CH:16][CH:15]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
overhead stirring assembly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL flask equipped with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow powder
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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